N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide
Description
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring substituted with a methoxyphenyl group and a methylbenzamide moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-5-3-6-14(9-13)19(23)20-15-10-18(22)21(12-15)16-7-4-8-17(11-16)24-2/h3-9,11,15H,10,12H2,1-2H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLLTPBCHARKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 5-Oxopyrrolidin-3-Amine Intermediate
The pyrrolidinone core is typically constructed via intramolecular cyclization of a γ-aminobutyric acid (GABA) derivative. For example, heating methyl 4-aminobutyrate with a dehydrating agent like phosphorus oxychloride (POCl₃) yields 5-oxopyrrolidin-3-carboxylate. Subsequent hydrolysis of the ester group using aqueous sodium hydroxide produces 5-oxopyrrolidin-3-carboxylic acid, which is then converted to the primary amine via Curtius rearrangement or Hofmann degradation.
Key Reaction Conditions :
- Cyclization : POCl₃ (1.2 equiv), reflux in dichloromethane (DCM), 6–8 hours.
- Hydrolysis : 2 M NaOH, 80°C, 3 hours.
N-Alkylation with 3-Methoxybenzyl Chloride
Introducing the 3-methoxyphenyl group to the pyrrolidinone nitrogen requires alkylation under basic conditions. The 5-oxopyrrolidin-3-amine intermediate is treated with 3-methoxybenzyl chloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile (MeCN) at 60°C for 12 hours.
Optimization Insights :
Amidation with 3-Methylbenzoyl Chloride
The final step involves coupling the secondary amine with 3-methylbenzoyl chloride. This reaction is facilitated by Schotten-Baumann conditions , where the amine is dissolved in aqueous sodium hydroxide, and the acyl chloride is added dropwise under vigorous stirring. Alternatively, carbodiimide-based coupling agents (e.g., EDCl/HOBt) in DCM yield higher purity products.
Comparative Data :
| Coupling Method | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Schotten-Baumann | H₂O/THF | 0–5°C | 68 | 92 |
| EDCl/HOBt | DCM | RT | 85 | 98 |
Source: Adapted from protocols in
Advanced Methodological Variations
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the alkylation and amidation steps. For instance, N-alkylation of 5-oxopyrrolidin-3-amine with 3-methoxybenzyl bromide under microwave conditions (100°C, 300 W, 20 minutes) achieves 94% yield compared to 78% under conventional heating.
Solid-Phase Synthesis
Immobilizing the pyrrolidinone amine on Wang resin enables iterative coupling and deprotection cycles, streamlining the synthesis of analogs. After alkylation with 3-methoxybenzyl groups, cleavage from the resin using trifluoroacetic acid (TFA) yields the free amine, which is subsequently amidated.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Methoxetamine: An analogue of ketamine with a similar methoxyphenyl group.
3-Methoxyeticyclidine: Another analogue with structural similarities.
Uniqueness
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use.
Biological Activity
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidinone ring and aromatic components, suggests various biological activities that warrant detailed exploration. This article compiles findings from diverse sources to elucidate the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 310.39 g/mol. The compound features:
- A pyrrolidine ring which is crucial for its biological activity.
- Methoxy and methyl groups that enhance lipophilicity and potentially influence receptor binding.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives with similar structures can induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .
The mechanism by which this compound exerts its effects is believed to involve:
- Inhibition of specific enzymes : Compounds in this class may act as enzyme inhibitors, disrupting critical metabolic pathways in cancer cells.
- Modulation of signaling pathways : Evidence suggests that these compounds can influence pathways such as AMPK and mTOR, which are vital for cell growth and metabolism .
Case Studies
- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating effective potency compared to standard chemotherapeutic agents .
- Mechanistic Insights : Further investigations revealed that the compound triggers mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production, ultimately resulting in cell death through apoptosis .
Data Table: Biological Activity Overview
| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | Breast Cancer | 15 | Induction of apoptosis |
| Cytotoxicity | Colon Cancer | 25 | Mitochondrial dysfunction |
| Enzyme Inhibition | Various Enzymes | Varies | Competitive inhibition at active sites |
Q & A
Q. What synthetic strategies are effective for preparing N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide?
- Methodological Answer : The synthesis typically involves multi-step routes starting with pyrrolidinone intermediates. For example, the 5-oxopyrrolidin-3-yl core can be synthesized via cyclization of γ-lactam precursors under acidic or basic conditions. Coupling with the 3-methylbenzamide moiety may employ amide bond-forming reagents like EDCI/HOBt or via activation of the carboxylic acid (e.g., using oxalyl chloride to form an acid chloride, as in ). Key steps include protecting group strategies for the 3-methoxyphenyl substituent and purification via column chromatography .
Q. How can the conformation of the pyrrolidinone ring be experimentally determined?
- Methodological Answer : X-ray crystallography is the gold standard for resolving ring puckering. The Cremer-Pople parameters (amplitude , phase angle ) quantify deviations from planarity ( ). Software like SHELXL ( ) refines crystallographic data to model puckering modes. For dynamic conformations in solution, NMR coupling constants () and NOESY correlations can infer axial/equatorial substituent orientations .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Based on structurally related compounds ( ), follow hazard codes H300-H373 (acute toxicity, organ damage) and H400-H420 (environmental hazards). Use fume hoods, PPE (gloves, lab coats), and avoid inhalation. Store in airtight containers at -20°C, away from oxidizing agents. Spill management requires inert absorbents (e.g., vermiculite) and disposal via licensed hazardous waste facilities .
Advanced Research Questions
Q. How can reaction yields for the coupling of pyrrolidinone intermediates with benzamide derivatives be optimized?
- Methodological Answer : Optimize solvent polarity (e.g., DMF for polar intermediates, THF for less polar systems) and catalyst selection. For example, use Pd-mediated cross-coupling for aryl-aryl bonds () or microwave-assisted synthesis to reduce reaction times. Monitor progress via LC-MS or TLC. Contradictory yields may arise from steric hindrance at the 3-methylbenzamide site; computational modeling (DFT) can predict reactive conformers .
Q. What computational approaches elucidate the compound’s interaction with biological targets (e.g., viral proteases)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding affinities to active sites, guided by structural analogs like MERS-CoV inhibitors (). MD simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over time. Validate predictions with SPR (surface plasmon resonance) for binding kinetics and in vitro enzyme inhibition assays (e.g., fluorescence-based protease activity) .
Q. How can contradictions in biological activity data across assays be resolved?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH, co-solvents) or off-target effects. Use orthogonal assays:
- Compare cell-based (e.g., antiviral cytopathic effect assays) vs. cell-free (e.g., enzymatic IC50) results.
- Perform dose-response curves with standardized positive controls ().
- Analyze metabolomic profiles (LC-HRMS) to rule out compound degradation or metabolite interference .
Q. What crystallization techniques enhance diffraction quality for X-ray structure determination?
- Methodological Answer : Use vapor diffusion (hanging-drop method) with PEG-based precipitants. For poorly diffracting crystals, try seeding or cryoprotection (e.g., glycerol). Refine structures using SHELXL ( ), incorporating anisotropic displacement parameters and twin refinement for challenging datasets. Validate with R-factors and electron density maps .
Analytical and Purity Assessment
Q. Which analytical methods validate the purity and identity of the compound?
- Methodological Answer :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Compare retention times to authentic standards ().
- NMR : Assign peaks via H, C, and 2D experiments (HSQC, HMBC). Key signals: 3-methoxyphenyl (δ ~6.8-7.4 ppm), pyrrolidinone carbonyl (δ ~170-175 ppm in C).
- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm mass accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
